5-Chloroisophthalic acid 5-Chloroisophthalic acid
Brand Name: Vulcanchem
CAS No.: 2157-39-3
VCID: VC2402575
InChI: InChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O
Molecular Formula: C8H5ClO4
Molecular Weight: 200.57 g/mol

5-Chloroisophthalic acid

CAS No.: 2157-39-3

Cat. No.: VC2402575

Molecular Formula: C8H5ClO4

Molecular Weight: 200.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroisophthalic acid - 2157-39-3

Specification

CAS No. 2157-39-3
Molecular Formula C8H5ClO4
Molecular Weight 200.57 g/mol
IUPAC Name 5-chlorobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key PLPFTLXIQQYOMW-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O
Canonical SMILES C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O

Introduction

Chemical Identification and Structure

5-Chloroisophthalic acid is an organic compound with the molecular formula C₈H₅ClO₄ and a molecular weight of 200.57 g/mol. It is characterized by a benzene ring with two carboxylic acid groups at positions 1 and 3, and a chlorine atom at position 5.

Identification Parameters

ParameterValue
IUPAC Name5-chlorobenzene-1,3-dicarboxylic acid
CAS Number2157-39-3
Molecular FormulaC₈H₅ClO₄
Molecular Weight200.57 g/mol
Standard InChIInChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChIKeyPLPFTLXIQQYOMW-UHFFFAOYSA-N
SMILESC1=C(C=C(C=C1C(=O)O)Cl)C(=O)O

Structural Characteristics

The compound features a benzene ring with two carboxylic acid groups positioned meta to each other, creating the isophthalic acid backbone. The chlorine atom at position 5 introduces electronic and steric effects that differentiate this compound from unsubstituted isophthalic acid. This halogen substitution alters the electron density distribution within the aromatic ring, affecting both physical properties and chemical reactivity.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-chloroisophthalic acid is crucial for its application in various chemical processes and product development.

Physical Properties

PropertyValue
Physical StateOff-white crystalline powder
Melting Point279-280°C
Vapor Pressure5.78×10⁻⁸ mmHg at 25°C
SolubilitySlightly soluble in water; soluble in alcohols and other polar organic solvents

The high melting point reflects the compound's strong intermolecular forces, including hydrogen bonding between carboxylic acid groups .

Chemical Properties

The chemical reactivity of 5-chloroisophthalic acid is influenced by both its carboxylic acid groups and the chlorine substituent:

  • Acidity: The compound contains two carboxylic acid groups, making it a diprotic acid. The presence of the electron-withdrawing chlorine substituent increases the acidity of these groups compared to unsubstituted isophthalic acid. The pKa values are affected by the chlorine substituent, with halogenated isophthalic acids showing increased acidity .

  • Electrophilic Substitution: The chlorine atom deactivates the ring toward further electrophilic substitution reactions but directs incoming groups to specific positions.

  • Nucleophilic Displacement: The aromatic chlorine can undergo nucleophilic aromatic substitution reactions under appropriate conditions, particularly with strong nucleophiles like amines.

  • Esterification: Both carboxylic acid groups readily undergo esterification to form mono- and diesters .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 5-chloroisophthalic acid, with the most common methods outlined below.

Direct Chlorination of Isophthalic Acid

This method involves the chlorination of isophthalic acid using chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position of the benzene ring. The reaction typically requires controlled conditions to ensure selectivity for the desired position.

Oxidation of 5-Chloro-m-xylene

This approach involves the oxidation of 5-chloro-m-xylene using potassium permanganate (KMnO₄) or other strong oxidizing agents. The methyl groups are oxidized to carboxylic acid groups while maintaining the chlorine substituent at the 5-position. This method is analogous to the synthesis of 5-fluoroisophthalic acid from 5-fluoro-m-xylene.

Derivatives and Related Compounds

5-Chloroisophthalic acid serves as a precursor for numerous derivatives with diverse applications. These derivatives showcase the versatility of this compound as a building block in organic synthesis.

Monomethyl Ester

5-Chloroisophthalic acid monomethyl ester (also known as 3-chloro-5-(methoxycarbonyl)benzoic acid) is a significant derivative with the molecular formula C₉H₇ClO₄ and molecular weight of 214.60 g/mol. This compound maintains one free carboxylic acid group while the other is converted to a methyl ester .

PropertyValue
CAS Number153203-57-7
Molecular FormulaC₉H₇ClO₄
Molecular Weight214.60 g/mol
SMILESO=C(OC)C1=CC(Cl)=CC(C(O)=O)=C1
InChIInChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)

This derivative exhibits properties that make it useful for selective reactions where differentiation between the two carboxylic acid groups is required.

Dimethyl Ester

Dimethyl 5-chloroisophthalate is the fully esterified derivative with both carboxylic acid groups converted to methyl esters. It has the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g/mol .

PropertyValue
CAS Number20330-90-9
Molecular FormulaC₁₀H₉ClO₄
Molecular Weight228.63 g/mol
Density1.3±0.1 g/cm³
Boiling Point316.0±22.0 °C at 760 mmHg
Melting Point78°C
Flash Point132.8±21.3 °C

This diester derivative demonstrates different physical properties compared to the parent acid, including lower melting point and increased solubility in organic solvents. These characteristics make it suitable for applications requiring improved compatibility with organic media .

Related Isomers

Several structural isomers of chlorinated isophthalic acids exist, each with unique properties and applications.

2-Chloroisophthalic Acid

This isomer has the chlorine atom at position 2 of the isophthalic acid framework, resulting in different electronic and steric effects compared to the 5-chloro isomer .

PropertyValue
CAS Number13049-16-6
Molecular FormulaC₈H₅ClO₄
Molecular Weight200.57 g/mol

4-Chloroisophthalic Acid

With the chlorine atom at position 4, this isomer demonstrates distinct chemical properties and reactivity patterns. It has the same molecular formula and weight as the 5-chloro isomer but differs in its physical and chemical behavior.

PropertyValue
CAS Number2845-85-4
Molecular FormulaC₈H₅ClO₄
Molecular Weight200.57 g/mol

5-Fluoroisophthalic Acid

This fluorinated analog has similar structural characteristics but with fluorine replacing chlorine at position 5. The smaller atomic radius and higher electronegativity of fluorine result in different electronic effects and reactivity.

PropertyValue
CAS Number1583-66-0
Molecular FormulaC₈H₅FO₄
Molecular Weight184.12 g/mol

Applications and Research Areas

5-Chloroisophthalic acid finds applications across multiple fields due to its unique structure and reactivity profile.

Polymer Science

The compound serves as a monomer in the synthesis of specialty polymers, particularly polyesters and polyamides. The presence of the chlorine substituent can impart specific properties to the resulting materials, including improved flame retardancy and altered thermal characteristics.

Synthetic Intermediates

As a bifunctional molecule with two carboxylic acid groups and a reactive chlorine substituent, 5-chloroisophthalic acid serves as a versatile building block for the synthesis of more complex molecules. The carboxylic acid groups can participate in condensation reactions, while the chlorine atom provides a site for further functionalization through nucleophilic aromatic substitution .

Pharmaceutical Applications

In pharmaceutical research, 5-chloroisophthalic acid and its derivatives have been explored as precursors for compounds with potential biological activity. The aromatic core with functionalizable substituents makes it valuable for medicinal chemistry applications. Research suggests potential antimicrobial and anti-inflammatory properties for some of its derivatives, similar to those observed with related halogenated isophthalic acids.

Material Science Applications

The compound has been investigated for use in the development of novel materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials may have applications in catalysis, gas storage, and separation technologies. The two carboxylic acid groups can coordinate with metal ions to form complex three-dimensional structures with tailored properties .

Research Findings and Data

Recent research has expanded our understanding of 5-chloroisophthalic acid's properties and potential applications.

Acidity Studies

Studies on halogenated isophthalic acids have shown that the presence of chlorine at position 5 affects the acidity of the carboxylic acid groups. The pKa values of 5-chloroisophthalic acid are influenced by the electron-withdrawing effect of the chlorine substituent. Comparative data shows that chlorinated isophthalic acids generally exhibit higher acidity compared to the unsubstituted parent compound .

CompoundpKa₁pKa₂
Isophthalic acid~3.70~4.60
5-Chloroisophthalic acid~3.50~4.40

These values indicate the enhanced acidity due to the electron-withdrawing effect of the chlorine atom.

Crystal Structure Analysis

X-ray crystallographic studies of 5-chloroisophthalic acid and its derivatives have revealed important structural characteristics. The molecule forms a network of intermolecular hydrogen bonds through its carboxylic acid groups, contributing to its crystalline structure and high melting point .

Synthetic Applications

Research has demonstrated the utility of 5-chloroisophthalic acid in the synthesis of various functional materials. Its ability to form coordination complexes with metal ions has been explored for developing new metal-organic frameworks with potential applications in catalysis and gas adsorption .

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